Piribedil D8 -

Piribedil D8

Catalog Number: EVT-1223098
CAS Number:
Molecular Formula: C16H18N4O2
Molecular Weight: 306.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piribedil is a non-ergoline dopamine agonist belonging to the pyrimidinylpiperazine chemical class. It acts primarily on Dopamine D2 and D3 receptors, with higher affinity for D3 receptors. [, , ] Piribedil is used in scientific research to investigate its potential in treating Parkinson's disease and other neurological disorders.

Future Directions
  • Optimizing Piribedil Delivery: Developing new formulations, like mucoadhesive buccal tablets, to enhance Piribedil bioavailability and provide controlled drug release for improved therapeutic outcomes in Parkinson's disease. []
  • Further Investigating Cognitive Effects: Conducting comprehensive clinical and preclinical studies to elucidate the long-term cognitive impact of Piribedil in Parkinson's disease, particularly its influence on Aβ pathology and potential links to dementia. []

Pramipexole

Compound Description: Pramipexole is a non-ergoline dopamine agonist primarily used to treat Parkinson's disease (PD) and restless legs syndrome (RLS). It exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors. [, ]

Ropinirole

Compound Description: Ropinirole is another non-ergoline dopamine agonist used in the management of Parkinson's disease (PD) and restless legs syndrome (RLS). Similar to Piribedil D8, it exhibits its therapeutic effects through agonistic activity at dopamine D2 and D3 receptors. []

Relevance: Similar to Piribedil D8, Ropinirole is classified as a non-ergoline dopamine agonist and shares the same therapeutic targets, particularly the D2 and D3 receptors. [] Although they differ in their precise chemical structures, this shared mechanism of action makes them related compounds in the context of PD treatment.

Levodopa

Compound Description: Levodopa is a mainstay medication for Parkinson's disease (PD). It is a precursor to dopamine and is administered to increase dopamine levels in the brain. [, , ]

Relevance: Although structurally distinct from Piribedil D8, Levodopa is directly related in a therapeutic context. Both compounds aim to address the dopamine deficiency characteristic of PD. [, , ] While Piribedil D8 directly stimulates dopamine receptors, Levodopa serves as a dopamine replacement therapy. They are often used in combination or as alternative treatment strategies for PD. [, , ]

Overview

Piribedil D8 is a deuterated analog of piribedil, a compound primarily known for its use in treating Parkinson's disease and other neurological disorders. The introduction of deuterium in the D8 variant enhances its pharmacokinetic properties, potentially improving its efficacy and reducing side effects. This compound is classified under the category of dopaminergic agents, specifically acting as a dopamine D2 receptor agonist.

Source

Piribedil D8 can be synthesized from its parent compound, piribedil, through various chemical modification techniques involving deuterated reagents. The synthesis typically utilizes deuterated solvents and reagents sourced from chemical suppliers like Sigma-Aldrich and TCI Chemicals, ensuring high purity and effectiveness in the resulting compound.

Classification

Piribedil D8 falls under the classification of pharmaceuticals with specific applications in neurology. It is categorized as a dopamine receptor agonist, which plays a crucial role in modulating dopaminergic activity in the brain.

Synthesis Analysis

Methods

The synthesis of Piribedil D8 generally involves two main steps:

  1. Deuteration Reaction: The initial step involves the substitution of hydrogen atoms with deuterium in the piribedil molecule. This can be achieved using deuterated solvents or reagents under controlled reaction conditions.
  2. Purification: Following the reaction, the product undergoes purification processes such as recrystallization or chromatography to isolate Piribedil D8 from by-products.

Technical Details

The synthesis often employs methods such as:

  • Oxidation and Reduction: Utilizing oxidizing agents to modify functional groups within the structure.
  • Coupling Reactions: Employing coupling agents like (3-dimethylamino-propyl)-ethyl-carbodiimide hydrochloride to facilitate the formation of amide bonds during the synthesis process.

Optimal conditions for these reactions include specific temperatures (around 32 °C) and inert atmospheres to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of Piribedil D8 retains the core framework of piribedil, with modifications reflecting the presence of deuterium atoms. The structural formula can be represented as follows:

C15H18D8N2O\text{C}_{15}\text{H}_{18}\text{D}_8\text{N}_2\text{O}

Data

  • Molecular Weight: Approximately 270 g/mol
  • Chemical Formula: C15H18D8N2O
  • Structural Characteristics: The incorporation of deuterium alters the vibrational frequencies in infrared spectroscopy, aiding in distinguishing it from non-deuterated forms.
Chemical Reactions Analysis

Reactions

Piribedil D8 can participate in various chemical reactions typical for amines and aromatic compounds:

  1. Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: It can undergo acylation to form amides or related derivatives.

Technical Details

The reactions are often optimized by adjusting factors such as solvent choice, temperature, and reaction time to maximize yield and purity. Analytical techniques like mass spectrometry and nuclear magnetic resonance are employed to confirm successful synthesis and characterize the product.

Mechanism of Action

Process

Piribedil D8 acts primarily as a dopamine D2 receptor agonist. Upon administration, it binds to these receptors in the brain, mimicking the effects of dopamine, which is crucial for motor control and coordination.

Data

  • Receptor Binding Affinity: Studies indicate that Piribedil D8 exhibits enhanced binding affinity compared to its non-deuterated counterpart.
  • Pharmacokinetics: The presence of deuterium may lead to altered metabolic pathways, potentially prolonging its half-life and improving therapeutic outcomes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water.

Chemical Properties

Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

Piribedil D8 is primarily used in pharmacological research related to neurological disorders. Its applications include:

  • Investigating Dopaminergic Activity: Used in studies assessing dopamine receptor interactions.
  • Pharmacokinetic Studies: Its unique properties make it suitable for understanding drug metabolism and efficacy compared to standard piribedil.
  • Potential Therapeutic Development: As an analog with improved properties, it may lead to new formulations for treating Parkinson's disease or other dopaminergic dysfunctions.

Properties

Product Name

Piribedil D8

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine

Molecular Formula

C16H18N4O2

Molecular Weight

306.39 g/mol

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2

InChI Key

OQDPVLVUJFGPGQ-COMRDEPKSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4

Solubility

10 mM in DMSO

Synonyms

Piribedil D8; Trivastal-d8; Trivastan-d8;

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.